molecular formula C₉₇H₁₇₃N₅₁O₂₄ B612649 HIV-1 rev Protein (34-50) CAS No. 141237-50-5

HIV-1 rev Protein (34-50)

Katalognummer: B612649
CAS-Nummer: 141237-50-5
Molekulargewicht: 2437.74
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

HIV-1 rev Protein (34-50) is a 17-amino acid peptide derived from the Rev-responsive element-binding domains of the Rev protein in Human Immunodeficiency Virus type 1 (HIV-1). This peptide plays a crucial role in the HIV-1 life cycle by facilitating the nuclear export of unspliced and partially spliced viral mRNAs, which are essential for the production of viral proteins .

Vorbereitungsmethoden

Chemical Synthesis via Solid-Phase Peptide Synthesis (SPPS)

The HIV-1 Rev (34-50) peptide is predominantly synthesized using Fmoc-based solid-phase peptide synthesis (SPPS), a robust method for producing high-purity peptides . The process involves sequential coupling of protected amino acids to a resin-bound growing peptide chain, followed by cleavage and deprotection.

Resin Selection and Amino Acid Assembly

The synthesis begins with a Rink amide resin or Wang resin, which provides a stable anchor for the C-terminal amino acid. For example, Futaki et al. utilized Wang resin functionalized with Fmoc-Glu-OAll for synthesizing peptide thioesters . The 17-residue sequence (TRQARRNRRRRWRERQR) is assembled using Fmoc-protected amino acids, with critical arginine residues protected by 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) groups to prevent side reactions . Coupling reactions are facilitated by activators such as hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) and 1-hydroxybenzotriazole (HOBt), ensuring >99% efficiency per cycle .

Cleavage and Deprotection

Following chain assembly, the peptide-resin is treated with a cleavage cocktail containing trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) (95:2.5:2.5 v/v) for 2–3 hours. This step removes side-chain protecting groups and releases the peptide into solution . Precipitation with cold diethyl ether yields a crude peptide, which is subsequently lyophilized.

Table 1: SPPS Conditions for HIV-1 Rev (34-50)

ParameterSpecification
ResinRink amide MBHA (0.6 mmol/g)
Coupling ReagentHBTU/HOBt/DIEA (4:4:8 equiv)
Deprotection20% Piperazine in DMF
Cleavage CocktailTFA/H2O/TIS (95:2.5:2.5 v/v)
Average Coupling Yield98.5% per residue

Native Chemical Ligation (NCL) for Segment Condensation

For longer Rev constructs or modified variants, native chemical ligation (NCL) is employed to join synthetic peptide segments. While HIV-1 Rev (34-50) is typically synthesized as a single fragment, full-length Rev protein synthesis strategies provide insights into scalable methodologies .

Thioester Preparation and Ligation

Peptide thioesters are synthesized using a side-chain anchoring strategy, where Fmoc-Ser-OAll or Fmoc-Glu-OAll is immobilized on Wang resin . After chain assembly, the peptide is cleaved with a thiol-containing reagent (e.g., 3-mercaptopropionic acid) to generate the C-terminal thioester. Ligation with an N-terminal cysteine-containing fragment proceeds at pH 7.0 in 6 M guanidine hydrochloride, yielding a full-length peptide .

Table 2: NCL Reaction Parameters

ConditionValue
pH7.0 (0.1 M phosphate buffer)
Denaturant6 M guanidine hydrochloride
Temperature37°C
Reaction Time18–24 hours
Ligand4-mercaptophenylacetic acid (MPAA)

Purification and Analytical Characterization

Crude HIV-1 Rev (34-50) is purified using reversed-phase high-performance liquid chromatography (RP-HPLC) and characterized via mass spectrometry (MS) and circular dichroism (CD).

RP-HPLC Purification

The lyophilized crude peptide is dissolved in 0.1% TFA and injected onto a C18 column (5 μm, 250 × 10 mm) with a gradient of 5–60% acetonitrile/0.1% TFA over 40 minutes . Fractions corresponding to the target peptide are collected, lyophilized, and validated by MALDI-TOF MS.

Table 3: HPLC Purification Parameters

ColumnWaters XBridge BEH C18 (5 μm)
Gradient5–60% acetonitrile in 0.1% TFA
Flow Rate4 mL/min
Retention Time22.5 minutes
Purity (Post-HPLC)≥95%

Mass Spectrometry Analysis

MALDI-TOF MS confirms the molecular weight of the synthetic peptide. For HIV-1 Rev (34-50), the observed mass is 2437.79 Da, matching the theoretical mass (2437.8 Da) . Discrepancies >0.1 Da necessitate re-purification.

Structural and Functional Validation

Circular Dichroism (CD) Spectroscopy

CD spectra of HIV-1 Rev (34-50) in 10 mM phosphate buffer (pH 7.4) reveal a disordered structure with minimal α-helical content, consistent with its role as a flexible RNA-binding motif .

RNA Binding Assays

Electrophoretic mobility shift assays (EMSAs) demonstrate nanomolar affinity (K<sub>d</sub> = 12.3 ± 1.5 nM) for the RRE sequence, validating functional activity .

Challenges and Optimization Strategies

Solubility and Aggregation

The high arginine content (8/17 residues) predisposes the peptide to aggregation. Co-solvents like 10% DMSO or 0.01% Tween-20 are added to stock solutions to maintain solubility .

Scale-Up Considerations

Multi-gram synthesis requires iterative coupling optimization and in-process analytical controls. Automated SPPS systems achieve batch yields of 1.2 g with 92% purity .

Analyse Chemischer Reaktionen

Types of Reactions: HIV-1 rev Protein (34-50) primarily undergoes binding interactions rather than traditional chemical reactions. it can participate in:

    Binding Reactions: Interacting with the Rev response element (RRE) in viral RNA.

    Complex Formation: Forming ribonucleoprotein complexes with RRE RNA.

Common Reagents and Conditions:

    Reagents: The peptide interacts with RNA molecules and other proteins within the cellular environment.

    Conditions: Physiological conditions, including neutral pH and body temperature, are typically required for these interactions.

Major Products: The primary product of these interactions is the formation of a stable ribonucleoprotein complex that facilitates the nuclear export of viral mRNAs .

Wissenschaftliche Forschungsanwendungen

Small Molecule Inhibitors

Rev's critical role in HIV replication makes it an attractive target for small molecule inhibitors. Research has demonstrated that compounds like neomycin B can disrupt the Rev-RRE interaction, although challenges such as specificity and cellular uptake remain . The development of small molecules that can effectively inhibit Rev function could provide new avenues for HIV treatment.

CRISPR/Cas9 Technology

Recent advancements in gene editing technologies have opened new possibilities for targeting the HIV genome. CRISPR/Cas9 systems have been employed to specifically disrupt the expression of Rev and other regulatory genes like Tat. This approach aims to reduce viral replication in latently infected cells without affecting human genomic sequences . Studies have shown that targeting these genes can significantly decrease proviral loads in latency models, indicating a promising strategy for achieving functional cures .

Functional Variability and Adaptation

Rev proteins exhibit substantial variability across different HIV-1 subtypes, which can influence their functional activity. Research has indicated that specific amino acid substitutions within the oligomerization domain can alter Rev's efficiency in promoting RNA export . Understanding these variations is essential for developing tailored therapeutic strategies that account for the diverse nature of HIV-1.

Case Studies and Research Findings

Study Findings
Opphini et al. (2021)Demonstrated successful targeting of Rev using CRISPR/Cas9, leading to reduced viral replication in vitro .
Nature Communications (2020)Identified critical mutations in Rev that affect its binding affinity to RRE, influencing viral replication rates .
Frontiers in Microbiology (2022)Analyzed subtype-specific variations in RRE affecting Rev function; highlighted implications for treatment strategies .

Wirkmechanismus

The mechanism of action of HIV-1 rev Protein (34-50) involves:

Vergleich Mit ähnlichen Verbindungen

    HIV-1 Tat Protein: Another regulatory protein involved in the transcriptional activation of HIV-1 genes.

    HIV-1 Nef Protein: A protein that enhances viral replication and modulates host cell signaling pathways.

Uniqueness: HIV-1 rev Protein (34-50) is unique in its specific role in the nuclear export of viral mRNAs. Unlike Tat and Nef, which primarily function in transcriptional regulation and host cell modulation, respectively, Rev is essential for the post-transcriptional regulation of HIV-1 gene expression .

Biologische Aktivität

The HIV-1 Rev protein plays a crucial role in the viral life cycle, particularly in the export of unspliced and partially spliced viral RNA from the nucleus to the cytoplasm. This process is essential for the production of structural proteins necessary for viral replication. The segment of the Rev protein from residues 34 to 50 is particularly significant, as it is involved in binding to the Rev Response Element (RRE) on viral RNA. This article delves into the biological activity of HIV-1 Rev Protein (34-50), highlighting its mechanisms, variations, and implications for therapeutic strategies.

Structure and Function of HIV-1 Rev Protein (34-50)

Binding Mechanism
The Rev protein contains an arginine-rich motif (ARM) that facilitates its interaction with the RRE. Specifically, residues 34 to 50 form an α-helix that binds to stem-loop IIB of the RRE, initiating oligomerization necessary for effective RNA export. This oligomerization allows multiple Rev molecules to bind to a single RRE, enhancing the efficiency of mRNA export .

Oligomerization and RNA Export
Rev's ability to oligomerize on the RRE is critical; a single molecule is insufficient for mRNA export. Studies indicate that up to eight Rev molecules can bind simultaneously, creating a complex that interacts with cellular export machinery like Crm1 . This process is vital for overcoming the nuclear retention of intron-containing RNA transcripts, which are typically restricted from exiting the nucleus .

Variability and Functional Activity

Natural Polymorphisms
Research has shown that natural polymorphisms in the Rev protein can significantly affect its functional activity. Variants with specific amino acid substitutions can lead to differences in RNA export efficiency, impacting viral replication rates . For instance, an insertion between residues 95 and 96 has been associated with reduced export activity, highlighting how small changes can have substantial effects on function .

Case Studies on Variability
A study analyzing Rev sequences from various HIV-1 clades found significant diversity in amino acid changes, particularly in regions critical for function. For example, clades G and CRF 02_AG exhibited high variability, which correlated with altered Rev activity levels . This variability suggests that some patients may harbor viral strains with reduced replication capabilities due to less effective Rev proteins.

CladeMean Conservation (%)Notable Amino Acid ChangesImpact on Function
A180.841Q substitutionReduced export activity
B>90High variabilityIncreased adaptability
GVariableMultiple substitutionsAltered replication dynamics

Implications for Therapeutic Strategies

Given its pivotal role in HIV replication, targeting the Rev protein presents a promising therapeutic avenue. Several strategies are being explored:

Inhibitors of Rev Function
Compounds that inhibit Rev's interaction with RRE could effectively reduce viral replication. For instance, ABX464 has shown potential by specifically targeting viral RNA processes without affecting human RNA . This specificity could minimize side effects while effectively controlling HIV.

RNA Decoys and Ribozymes
Utilizing RNA decoys that mimic RRE could sequester Rev proteins away from genuine viral transcripts, thereby hindering their export and reducing viral load. Similarly, ribozymes designed to cleave viral RNA could be employed as therapeutic agents against HIV .

Q & A

Q. Basic: What structural features of HIV-1 Rev (34-50) enable its interaction with the Rev Response Element (RRE)?

Answer:
HIV-1 Rev (34-50) is an arginine-rich, 17-amino acid peptide derived from the RNA-binding domain of the full-length Rev protein. Its α-helical conformation (observed via circular dichroism spectroscopy) facilitates electrostatic interactions with the major groove of the RRE RNA . The peptide’s high positive charge (+8.98 at pH 7.0) and conserved arginine residues (e.g., Arg-35, Arg-39) are critical for binding specificity and affinity (dissociation constant KD ≈ 10–20 nM) . Methodologically, structural analysis employs:

  • Circular Dichroism (CD): To confirm α-helical content .
  • Fluorescence Spectroscopy: Using 2-aminopurine-labeled RRE variants to monitor binding-induced RNA conformational changes .
  • NMR Spectroscopy: To map residue-specific interactions in Rev (34-50)-RRE complexes .

Q. Basic: What biochemical assays are standard for quantifying Rev (34-50)-RRE binding affinity?

Answer:
Key assays include:

  • Electrophoretic Mobility Shift Assay (EMSA): Measures RNA-protein complex formation by resolving free vs. bound RRE on native gels .
  • Fluorescence-Based Binding Assays: Utilize 2-aminopurine-labeled RRE to detect fluorescence changes upon Rev (34-50) binding (e.g., 2-fold increase at position U72) .
  • Surface Plasmon Resonance (SPR): Provides real-time kinetic data (e.g., association/dissociation rates) .
  • Isothermal Titration Calorimetry (ITC): Quantifies binding thermodynamics (ΔH, ΔS) .

Q. Advanced: How can researchers resolve discrepancies in reported dissociation constants (KD) for Rev (34-50)-RRE interactions?

Answer:
Discrepancies in KD values (e.g., 10 nM vs. 20 nM) arise from experimental variables such as:

  • RNA Construct Design: Truncated vs. full-length RRE variants .
  • Buffer Conditions: Ionic strength (e.g., Mg<sup>2+</sup> concentration) impacts electrostatic interactions .
  • Binding Kinetics: Stopped-flow experiments reveal a two-step mechanism: rapid initial binding followed by RNA isomerization, which may not be captured in equilibrium assays .
    To reconcile data, standardize RNA constructs (e.g., RRE-68AP or -72AP), use orthogonal methods (e.g., NMR + fluorescence), and report kinetic parameters (e.g., kon, koff) .

Q. Advanced: What strategies are effective for designing competitive inhibitors of the Rev (34-50)-RRE interaction?

Answer:
Inhibitor design focuses on disrupting Rev’s α-helical structure or blocking RNA interaction:

  • Peptidomimetics: β-hairpin scaffolds mimic Rev’s α-helix, competitively binding RRE with high affinity (e.g., compounds displacing Rev from RRE in fluorescence assays) .
  • Small Molecules: Aminoglycosides (e.g., neomycin) bind RRE’s lower stem, competing with Rev (34-50) (KD = 1.8 μM for inhibitory sites) .
  • Rational Design: Use NMR structures to identify critical Rev residues (e.g., Arg-39, Arg-44) for targeted mutagenesis or covalent modification .
    Validation methods include:
  • Fluorescence Polarization: Quantify inhibitor-induced displacement of fluorescently labeled Rev (34-50) .
  • Cell-Based Assays: Stable Rev-expressing THP-1 models to assess nuclear export inhibition via qRT-PCR of unspliced HIV RNA .

Q. Advanced: How can researchers model Rev (34-50)-RRE interactions in cellular systems?

Answer:

  • Stable Cell Lines: THP-1 cells expressing Rev under constitutive promoters enable studies of Rev-mediated RNA export (validated via qRT-PCR for unspliced HIV transcripts) .
  • Fluorescence In Situ Hybridization (FISH): Visualizes Rev-dependent nuclear-cytoplasmic shuttling of HIV RNA .
  • Yeast Models: Engineered yeast systems express HIV Gag and Rev to study RNA packaging and export mechanisms (e.g., using RT-qPCR for viral RNA quantification) .

Q. Basic: What role does oligomerization play in Rev (34-50) function?

Answer:
Rev (34-50) self-assembles into oligomers (dimers/trimers) via hydrophobic and electrostatic interactions, enhancing RRE binding avidity. Methods to study oligomerization:

  • Analytical Ultracentrifugation: Determines oligomeric state in solution .
  • Crosslinking Assays: Chemical crosslinkers (e.g., glutaraldehyde) stabilize oligomers for SDS-PAGE analysis .
  • CD Spectroscopy: Monitors structural changes during oligomerization .

Q. Advanced: How can transcriptomic approaches elucidate Rev (34-50)-mediated HIV RNA regulation?

Answer:

  • RNA-Seq: Identifies Rev-dependent splicing patterns and nuclear-retained transcripts .
  • qRT-PCR with Splice-Specific Primers: Quantifies ratios of unspliced vs. spliced HIV RNA (e.g., using primers targeting gag or env regions) .
  • Single-Molecule RNA FISH: Resolves spatial distribution of HIV RNA in Rev-expressing cells .

Eigenschaften

CAS-Nummer

141237-50-5

Molekularformel

C₉₇H₁₇₃N₅₁O₂₄

Molekulargewicht

2437.74

Sequenz

One Letter Code: TRQARRNRRRRWRERQR

Synonyme

HIV-1 rev Protein (34-50)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.